molecular formula C6H13NO B13960726 4-Amino-3,3-dimethylbutan-2-one

4-Amino-3,3-dimethylbutan-2-one

Cat. No.: B13960726
M. Wt: 115.17 g/mol
InChI Key: PTYDLJSGOZFNAC-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H13NO. It is a derivative of butanone, featuring an amino group at the fourth position and two methyl groups at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, sulfonamides.

Scientific Research Applications

4-Amino-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethylbutan-2-one is unique due to the presence of both an amino group and two methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

4-amino-3,3-dimethylbutan-2-one

InChI

InChI=1S/C6H13NO/c1-5(8)6(2,3)4-7/h4,7H2,1-3H3

InChI Key

PTYDLJSGOZFNAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)CN

Origin of Product

United States

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